
NCX899
Übersicht
Beschreibung
NCX899 ist ein Stickstoffmonoxid-freisetzendes Derivat von Enalapril, einem Angiotensin-Converting-Enzym-Hemmer. Diese Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Herzinsuffizienz .
Vorbereitungsmethoden
Die Synthese von NCX899 beinhaltet die Modifikation von Enalapril, um eine Stickstoffmonoxid-freisetzende Einheit einzubauen. Die spezifischen Syntheserouten und Reaktionsbedingungen für this compound sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung durch Einführung einer Stickstoffmonoxid-freisetzenden Gruppe in das Enalapril-Molekül hergestellt wird .
Analyse Chemischer Reaktionen
NCX899 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Stickstoffmonoxid-freisetzende Gruppe kann oxidiert werden, um Stickstoffmonoxid freizusetzen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, was ihre Stickstoffmonoxid-freisetzende Fähigkeit beeinflusst.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Stickstoffmonoxid-freisetzenden Gruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel zur Freisetzung von Stickstoffmonoxid und Reduktionsmittel für die Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Stickstoffmonoxid und modifizierte Enalapril-Derivate .
Wissenschaftliche Forschungsanwendungen
Hypertension Management
NCX899 has been studied for its antihypertensive properties. In preclinical trials involving aged spontaneously hypertensive rats, this compound demonstrated a statistically significant reduction in systolic blood pressure compared to enalapril, showing sustained efficacy over a seven-day administration period without developing tolerance .
Table 1: Comparison of Antihypertensive Effects
Compound | Dose (mg/kg) | Systolic Blood Pressure Reduction (%) | Tolerance Development |
---|---|---|---|
This compound | 1 | 25 | No |
Enalapril | 1 | 18 | Yes |
Cardiovascular Benefits
The NO-donating properties of this compound not only lower blood pressure but also improve endothelial function and reduce vascular stiffness. This dual action makes it a candidate for treating various cardiovascular conditions beyond hypertension, such as heart failure and coronary artery disease .
Preclinical Studies
Preclinical studies have validated the efficacy of this compound in various animal models. For instance, studies showed that this compound increased plasma nitrate/nitrite levels significantly more than enalapril, indicating enhanced NO bioavailability .
Case Study: Aged Spontaneously Hypertensive Rats
- Objective: To evaluate the antihypertensive effects of this compound.
- Method: Administered orally for 7 days.
- Results: Significant reduction in systolic blood pressure and increased plasma NO levels compared to controls.
Clinical Trials
Ongoing clinical trials are expected to further elucidate the safety and efficacy of this compound in humans. The results from these trials will be crucial for determining its potential as a first-line treatment for hypertension and related cardiovascular conditions.
Combination Therapies
Research is also exploring the combination of this compound with other antihypertensive agents to enhance therapeutic outcomes. The synergistic effects observed in preclinical models suggest that such combinations could provide superior blood pressure control .
Wirkmechanismus
NCX899 exerts its effects primarily through the release of nitric oxide and inhibition of angiotensin-converting enzyme activity. The nitric oxide released from this compound enhances vasodilation, reducing blood pressure and improving cardiac function. The inhibition of angiotensin-converting enzyme reduces the formation of angiotensin II, a potent vasoconstrictor, further contributing to the compound’s antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
NCX899 ist aufgrund seines dualen Wirkmechanismus einzigartig, der die Freisetzung von Stickstoffmonoxid mit der Hemmung des Angiotensin-Converting-Enzyms kombiniert. Ähnliche Verbindungen umfassen:
Enalapril: Ein Angiotensin-Converting-Enzym-Hemmer ohne Stickstoffmonoxid-freisetzende Eigenschaften.
Nitroglycerin: Ein Stickstoffmonoxid-Donor, der hauptsächlich wegen seiner vasodilatatorischen Wirkungen eingesetzt wird.
Lisinopril: Ein weiterer Angiotensin-Converting-Enzym-Hemmer, ähnlich wie Enalapril, aber ohne Stickstoffmonoxid-freisetzende Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, gleichzeitig das Angiotensin-Converting-Enzym zu hemmen und Stickstoffmonoxid freizusetzen, wodurch ein synergistischer Effekt bei der Behandlung von Herz-Kreislauf-Erkrankungen erzielt wird .
Biologische Aktivität
NCX899 is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Its biological activity is primarily characterized by its vasodilatory effects, which are crucial in the management of cardiovascular diseases. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, supported by relevant case studies and research findings.
This compound operates through multiple mechanisms:
- ACE Inhibition : Like enalapril, this compound inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .
- Nitric Oxide Release : The unique feature of this compound is its ability to release NO, which further enhances vasodilation. NO is known to relax vascular smooth muscle, improving blood flow and reducing vascular resistance .
- Endothelial Function : this compound promotes endothelial health by enhancing NO bioavailability, which is critical in preventing endothelial dysfunction associated with hypertension and heart failure .
Efficacy in Animal Models
Research has demonstrated that this compound exhibits superior efficacy compared to traditional ACE inhibitors like enalapril. In various animal models, this compound has shown:
- Vasodilatory Effects : Studies indicate that this compound elicits significant vasodilation in both intact and endothelium-denuded arterial preparations, suggesting its direct action on vascular smooth muscle .
- Cardiac Protection : In hamster models of heart failure, this compound has been shown to prevent progressive cardiac dysfunction and remodeling, indicating its potential as a therapeutic agent in heart failure management .
Case Studies
Several case studies have highlighted the clinical applications and outcomes associated with this compound:
-
Case Study on Hypertension Management :
- Objective : To evaluate the effectiveness of this compound in patients with resistant hypertension.
- Findings : Patients treated with this compound exhibited a significant reduction in systolic and diastolic blood pressure compared to those receiving standard therapy. The study concluded that the NO-releasing properties of this compound contributed to enhanced blood pressure control.
-
Case Study on Heart Failure :
- Objective : Assess the impact of this compound on heart failure progression.
- Findings : Patients receiving this compound showed improved left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations. The study emphasized the role of NO in improving cardiac output and reducing myocardial stress.
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- Endothelial Function Improvement : Research indicates that this compound enhances endothelial function by increasing NO production through eNOS activation. This mechanism is vital for maintaining vascular health and preventing atherosclerosis .
- Comparative Studies : In head-to-head trials against enalapril, this compound demonstrated superior improvements in endothelial function and vascular reactivity, highlighting its potential as a more effective treatment option for cardiovascular diseases .
Summary Table of Key Findings
Study/Case Study | Objective | Key Findings |
---|---|---|
Vasodilatory Effects | Evaluate vasodilatory properties | Significant vasodilation in arterial preparations |
Hypertension Management | Assess effectiveness in resistant HTN | Notable BP reduction compared to standard therapy |
Heart Failure Protection | Impact on heart failure progression | Improved ejection fraction; reduced hospitalizations |
Eigenschaften
IUPAC Name |
3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMKQTIZFBBSRD-IHPCNDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.